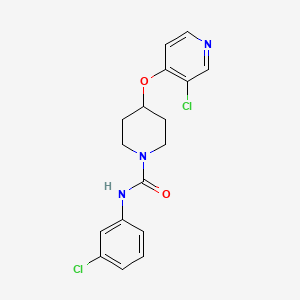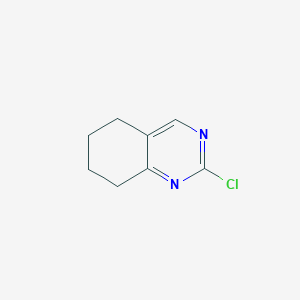
2-Chloro-5,6,7,8-tetrahydroquinazoline
描述
2-Chloro-5,6,7,8-tetrahydroquinazoline is a chemical compound with the CAS Number: 81532-76-5 . Its molecular weight is 168.63 .
Molecular Structure Analysis
The InChI code for 2-Chloro-5,6,7,8-tetrahydroquinazoline is 1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7 (6)11-8/h5H,1-4H2 .Physical And Chemical Properties Analysis
2-Chloro-5,6,7,8-tetrahydroquinazoline is a solid at room temperature .科学研究应用
Anticancer Properties
2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives have shown promise as potential anticancer agents. Researchers have investigated their cytotoxic effects on cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) . These compounds may interfere with cancer cell growth and survival pathways.
Antibacterial Activity
Quinazoline derivatives, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit antibacterial properties. These molecules could serve as novel antibiotics to combat drug-resistant bacterial strains . Their mechanism of action involves inhibiting bacterial growth or disrupting essential cellular processes.
Anti-Inflammatory Effects
The quinazoline scaffold has been associated with anti-inflammatory activity. 2-Chloro-5,6,7,8-tetrahydroquinazoline derivatives may modulate inflammatory pathways, making them potential candidates for managing inflammatory conditions .
Anticonvulsant Potential
Some quinazoline compounds, including 2-Chloro-5,6,7,8-tetrahydroquinazoline, exhibit anticonvulsant effects. These molecules could be explored further for their ability to prevent or reduce seizures .
Antifungal Properties
Quinazoline derivatives have also demonstrated antifungal activity. While specific studies on 2-Chloro-5,6,7,8-tetrahydroquinazoline are limited, its structural similarity to other antifungal agents suggests potential efficacy .
Antioxidant Activity
Quinazoline compounds often possess antioxidant properties. Although direct evidence for 2-Chloro-5,6,7,8-tetrahydroquinazoline is scarce, its chemical structure suggests it may scavenge free radicals and protect against oxidative stress .
安全和危害
属性
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQMLYNISASSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81532-76-5 | |
| Record name | 2-chloro-5,6,7,8-tetrahydroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

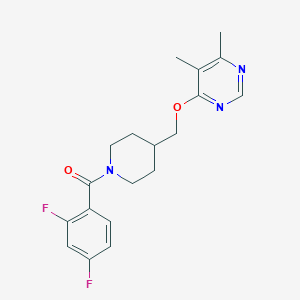
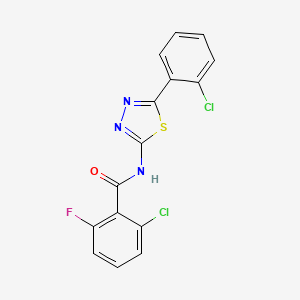
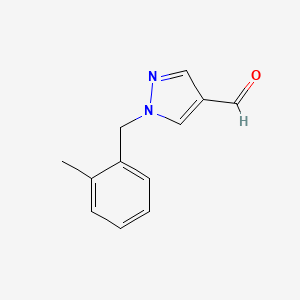

![3-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2658995.png)
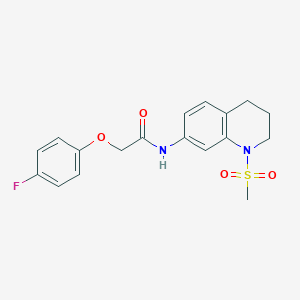
![1-Cyclopentyl-3-(5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2658998.png)

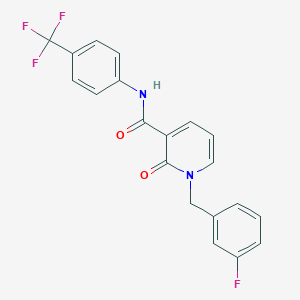
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2659003.png)
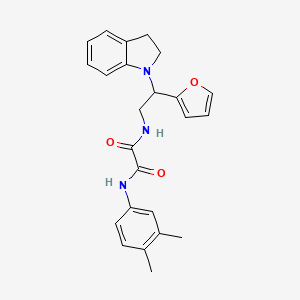
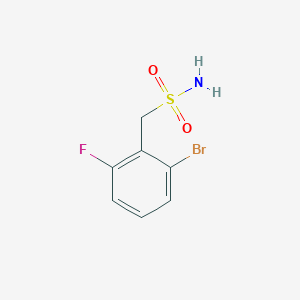
![3-(3-Hydroxypropyl)-1,7-dimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2659007.png)
